ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with an amino group at position 2, an ethoxyphenyl moiety at position 1, and an ethyl ester at position 3.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(2-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-3-27-16-12-8-7-11-15(16)25-19(22)17(21(26)28-4-2)18-20(25)24-14-10-6-5-9-13(14)23-18/h5-12H,3-4,22H2,1-2H3 |
InChI Key |
QDEPTTSTKRLEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through a cyclization reaction involving an appropriate precursor.
Functional Group Modifications: The ethoxyphenyl and amino groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural Variations and Molecular Properties
Key structural differences among analogues lie in the substituents at position 1 and the ester/carboxylate groups. These modifications influence molecular weight, polarity, and electronic properties, as summarized below:
Table 1: Structural and Molecular Comparison
Functional and Application-Based Comparisons
Corrosion Inhibition
- AHPQC (C₁₇H₁₁N₅): Exhibits 91% inhibition efficiency on C38 steel in 1 M HCl via chemisorption, attributed to its amino and cyano groups forming stable bonds with metal surfaces .
- Target Compound: The ethoxyphenyl group may enhance adsorption via π-orbital interactions, while the ethyl ester could act as a hydrogen-bond acceptor.
Electronic and Steric Effects
Key Research Findings
AHPQC : XPS data confirm chemisorption on steel surfaces, with binding energy shifts indicating covalent bonding between nitrogen atoms and the metal substrate .
3-Trifluoromethylphenyl Analogues : The CF₃ group significantly lowers LUMO energy, enhancing electron-accepting capacity in charge-transfer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
